molecular formula C6H9NO4 B11824098 Methyl 2-(hydroxyimino)-3-oxopentanoate

Methyl 2-(hydroxyimino)-3-oxopentanoate

Cat. No.: B11824098
M. Wt: 159.14 g/mol
InChI Key: BHBYGTHVHISSFS-UHFFFAOYSA-N
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Description

Methyl 3-hydroxy-2-nitrosopent-2-enoate is an organic compound with the molecular formula C₆H₉NO₄ and a molecular weight of 159.14 g/mol This compound is characterized by the presence of a nitroso group (-NO) and a hydroxy group (-OH) attached to a pentenoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-hydroxy-2-nitrosopent-2-enoate typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of a hydroxyimino compound with a suitable ester. The reaction conditions often require a catalyst and a controlled temperature to ensure the desired product is obtained with high purity .

Industrial Production Methods

This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-hydroxy-2-nitrosopent-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amino derivatives .

Scientific Research Applications

Methyl 3-hydroxy-2-nitrosopent-2-enoate has several applications in scientific research:

Mechanism of Action

The mechanism by which methyl 3-hydroxy-2-nitrosopent-2-enoate exerts its effects involves interactions with specific molecular targets. The nitroso group can participate in redox reactions, influencing cellular oxidative stress levels. Additionally, the hydroxy group can form hydrogen bonds with biological molecules, affecting their structure and function .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-hydroxy-2-nitrosopentanoate
  • Methyl 3-hydroxy-2-nitrosobutanoate
  • Methyl 3-hydroxy-2-nitrosopropanoate

Uniqueness

Methyl 3-hydroxy-2-nitrosopent-2-enoate is unique due to its specific arrangement of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C6H9NO4

Molecular Weight

159.14 g/mol

IUPAC Name

methyl 3-hydroxy-2-nitrosopent-2-enoate

InChI

InChI=1S/C6H9NO4/c1-3-4(8)5(7-10)6(9)11-2/h8H,3H2,1-2H3

InChI Key

BHBYGTHVHISSFS-UHFFFAOYSA-N

Canonical SMILES

CCC(=C(C(=O)OC)N=O)O

Origin of Product

United States

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